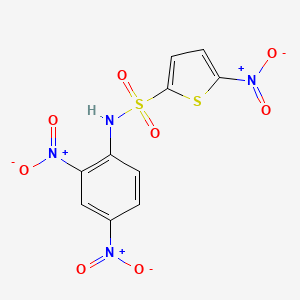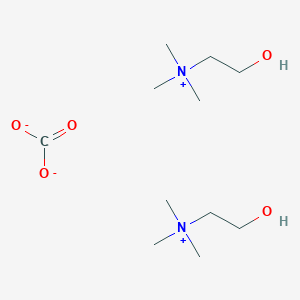
4-Amino-2-hydroxybenzoic acid;benzylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxybenzoic acid;benzylthiourea is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and benzylthiourea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxybenzoic acid;benzylthiourea typically involves the reaction of 4-amino-2-hydroxybenzoic acid with benzylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of catalysts to speed up the reaction and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydroxybenzoic acid;benzylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
4-Amino-2-hydroxybenzoic acid;benzylthiourea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-2-hydroxybenzoic acid;benzylthiourea involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzylthiourea moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Known for its use in the synthesis of other compounds and its biological activities.
Benzylthiourea: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Uniqueness
4-Amino-2-hydroxybenzoic acid;benzylthiourea is unique due to the combination of properties from both 4-amino-2-hydroxybenzoic acid and benzylthiourea. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Propriétés
Numéro CAS |
60834-51-7 |
|---|---|
Formule moléculaire |
C15H17N3O3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-amino-2-hydroxybenzoic acid;benzylthiourea |
InChI |
InChI=1S/C8H10N2S.C7H7NO3/c9-8(11)10-6-7-4-2-1-3-5-7;8-4-1-2-5(7(10)11)6(9)3-4/h1-5H,6H2,(H3,9,10,11);1-3,9H,8H2,(H,10,11) |
Clé InChI |
QBTYQWHGIUGKDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)N.C1=CC(=C(C=C1N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)



![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)









